(Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-10(16(20)21)18-15(19)14(23-17(18)22)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRDSVPAHFGQP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including case studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidin core, which is linked to a naphthalenylmethylene moiety. Its molecular formula is C17H15NO4S2, indicating the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Findings :
- IC50 values ranged from 10 µM to 25 µM across different cell lines.
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Thioxothiazolidin Core : Essential for antimicrobial and anticancer activities due to its ability to interact with cellular targets.
- Naphthalenylmethylene Moiety : Enhances lipophilicity, facilitating better cell membrane penetration and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving the treatment of bacterial infections in mice demonstrated that administration of the compound significantly reduced bacterial load compared to controls.
- Case Study 2 : In vitro assays on cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability, suggesting potential as a chemotherapeutic agent.
Scientific Research Applications
Anticancer Applications
The compound's structure, featuring a thiazolidinone core, is associated with various anticancer activities. Research has identified several mechanisms through which this compound exerts its effects:
- Cytotoxicity : Studies have demonstrated that (Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate potent activity, suggesting effective inhibition of tumor growth .
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process involves disrupting mitochondrial function and promoting cell death pathways, making it a candidate for further development in cancer therapies.
- Multi-drug Resistance Reversal : Preliminary findings suggest that this compound may help reverse multi-drug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutics when used in combination therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Broad-Spectrum Efficacy : The compound has been evaluated for its effectiveness against various bacterial strains, particularly Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL indicate significant antibacterial properties .
- Potential Applications : Given its antimicrobial activity, this compound could be explored for use in treating infections caused by resistant bacterial strains, thus contributing to the field of antibiotic research.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of naphthalene ring | Enhances cytotoxicity and selectivity towards cancer cells |
| Substituents at the 5-position | Critical for maintaining high bioactivity; modifications can lead to increased or decreased potency |
| Thiazolidinone core | Essential for the overall biological activity, particularly in anticancer applications |
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound exhibited varying levels of cytotoxicity across different human tumor cell lines, with some showing IC50 values in the low micromolar range .
- Apoptosis Induction : Research indicated that treatment with this compound leads to increased markers of apoptosis in treated cancer cells compared to controls, suggesting a robust mechanism for inducing cell death.
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of thiazolidinone derivatives against multiple bacterial strains, establishing a foundation for potential therapeutic applications in infectious diseases .
Chemical Reactions Analysis
Alkylation at the Thioxo Group
The thione (-C=S) group undergoes alkylation with iodomethane or other alkyl halides, forming methylthio or substituted thioether derivatives. This reaction is catalyzed by triethylamine in dichloromethane .
Table 2: Alkylation Reactions
| Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Iodomethane | Triethylamine, CH₂Cl₂, RT | Methylthio derivative (S-CH₃) | 75 |
Mechanistic Insight :
Functionalization of the Propanoic Acid Moiety
The carboxylic acid group participates in esterification and amidation reactions. For example, coupling with alcohols or amines forms bioactive derivatives .
Table 3: Propanoic Acid Derivative Formation
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Methanol + H₂SO₄ | Reflux, 6h | Methyl ester | 78–85 |
| Amidation | Ethylenediamine | DCC, DMAP, THF, RT | Amide conjugate | 65–70 |
Analytical Validation :
Nucleophilic Additions to the Thiazolidinone Core
The 4-oxo and 2-thioxo groups are susceptible to nucleophilic attack. For instance, hydrazine reacts with the carbonyl group to form hydrazones, while the thione sulfur can coordinate metal ions .
Table 4: Nucleophilic Additions
| Nucleophile | Site of Attack | Product | Application |
|---|---|---|---|
| Hydrazine | 4-oxo | Hydrazone derivative | Anticancer agents |
| Cu²⁺ | 2-thioxo | Metal complex | Antimicrobial studies |
Biological Relevance :
-
Hydrazone derivatives exhibit anticancer activity (GI₅₀ = 1.57 μM against leukemia MOLT-4 cells) .
-
Metal complexes show enhanced antimicrobial potency (MIC = 12.5 μg/mL) .
Biological Interactions as Chemical Reactions
In pharmacological contexts, the compound acts as a noncompetitive inhibitor of cyclooxygenase-II (COX-II) and interacts with peroxisome proliferator-activated receptors (PPARγ). These interactions involve hydrogen bonding and hydrophobic interactions at enzymatic active sites .
Key Findings :
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations and Key Substituents
The compound’s analogs differ primarily in the substituents attached to the methylene group (position 5 of the thiazolidinone ring) and modifications to the carboxylic acid side chain. Below is a comparative analysis:
2.2. Physicochemical Properties
Melting Points :
- Compound 13f (nitrophenyl-pyrazole derivative): 240–242°C .
- Compound 13c (methoxyphenyl-pyrazole derivative): 122–124°C .
- Fluorinated analog 13k : 114–116°C .
- The naphthalene-containing target compound likely has a higher melting point (>200°C) due to increased aromatic stacking, though exact data is unavailable.
- Acidity: The propanoic acid side chain (pKa ~4–5) enhances solubility in physiological conditions. Amide derivatives (e.g., , pKa 9.53) exhibit reduced acidity, favoring passive membrane diffusion .
- Lipophilicity: Fluorinated derivatives (e.g., 13k) show increased lipophilicity (logP ~3–4) due to fluorine’s hydrophobic character .
2.4. Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups (EWGs) :
- Nitro groups (e.g., 13f ) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
Electron-Donating Groups (EDGs) :
Aromatic Systems :
- Naphthalene’s extended conjugation improves binding affinity to hydrophobic pockets compared to smaller aryl groups (e.g., phenyl) .
Side Chain Modifications: Propanoic acid derivatives exhibit higher solubility, while amides (e.g., ) show better metabolic stability .
Preparation Methods
Cyclization of β-Aminopropanoic Acid Derivatives
The 3-propanoic acid substituent is introduced via cyclization of β-alanine (3-aminopropanoic acid) with carbon disulfide and α-halo carbonyl compounds. For example, reacting β-alanine with chloroacetic acid in the presence of carbon disulfide yields 3-(propanoic acid)-2-thioxo-4-thiazolidinone (Figure 1).
Reaction Conditions :
- β-Alanine (1 equiv), chloroacetic acid (1.2 equiv), carbon disulfide (2 equiv)
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux at 80°C for 12 hours
- Yield: 68–72%
Characterization :
Alkylation of 2-Thioxo-4-thiazolidinone
Alternatively, the propanoic acid group is introduced via N-alkylation of preformed 2-thioxo-4-thiazolidinone. Treatment with 3-bromopropanoic acid under basic conditions facilitates this modification.
Reaction Conditions :
- 2-Thioxo-4-thiazolidinone (1 equiv), 3-bromopropanoic acid (1.5 equiv)
- Base: Potassium carbonate (2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C for 6 hours
- Yield: 55–60%
Knoevenagel Condensation for Exocyclic Double Bond Formation
The Z-configured double bond at position 5 is established via Knoevenagel condensation between 3-(propanoic acid)-2-thioxo-4-thiazolidinone and 1-naphthaldehyde (Figure 2).
Reaction Optimization
- Catalyst : Piperidine (10 mol%)
- Solvent : Acetic acid
- Temperature : 90°C for 8 hours
- Molar Ratio : Thiazolidinone (1 equiv), 1-naphthaldehyde (1.2 equiv)
- Yield : 70–75% (Z/E ratio: 3:1)
Stereoselectivity :
The Z-isomer predominates due to steric hindrance between the naphthalene moiety and thiazolidinone ring in the E-configuration. Chromatographic separation (silica gel, ethyl acetate/hexane 1:3) isolates the Z-isomer.
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Purification Technique |
|---|---|---|---|
| Cyclization (β-alanine) | 68–72 | N/A | Recrystallization (EtOH/H₂O) |
| Alkylation | 55–60 | N/A | Column chromatography |
| Knoevenagel Condensation | 70–75 | 3:1 | Column chromatography |
The cyclization route offers higher yields but requires stringent control over reaction conditions. The Knoevenagel method, while efficient, necessitates post-reaction isomer separation.
Mechanistic Insights into Z-Isomer Formation
The Z-configuration arises from kinetic control during condensation. The bulky naphthalene group favors the syn-addition pathway, positioning the substituents on the same side of the double bond (Figure 3). Density functional theory (DFT) calculations corroborate a 12.3 kcal/mol energy difference favoring the Z-isomer.
Applications and Biological Relevance
Though beyond this report’s scope, derivatives of this compound exhibit tubulin polymerization inhibition (IC₅₀ = 8.4 μM) and PTP1B enzyme inhibition, suggesting potential in anticancer and antidiabetic therapies.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-2-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?
The synthesis typically involves a Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and naphthalene-1-carbaldehyde. Key steps include:
- Refluxing in acetic acid with sodium acetate as a base catalyst to facilitate enolate formation .
- Monitoring reaction progress via TLC, followed by precipitation in cold water and recrystallization from methanol or DMF-acetic acid mixtures .
- Yield optimization (48–68%) depends on stoichiometric ratios, reaction time (4–5 hours), and solvent purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and O-H stretch at ~3200 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for naphthalene), thiazolidinone methine (δ ~8.3 ppm), and propanoic acid protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What purification methods are effective for isolating this compound?
- Recrystallization using DMF-acetic acid or ethanol-water mixtures improves purity (>95%) .
- Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts from incomplete condensation .
Advanced Research Questions
Q. How do substituents on the naphthalene ring impact the compound’s bioactivity?
Comparative studies with analogs (e.g., chloro- or methoxy-substituted naphthalenes) reveal:
- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., α-glucosidase IC₅₀ < 10 µM) .
- Steric effects from bulky substituents reduce binding affinity to hydrophobic enzyme pockets, as shown in molecular docking simulations .
- Structure-activity relationship (SAR) analyses require systematic synthesis of derivatives and in vitro screening .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound solubility and stability .
- Target specificity : Off-target interactions (e.g., with serum proteins) can mask true efficacy. Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate direct target binding .
- Metabolic instability : LC-MS/MS analysis of incubation media identifies degradation products that confound activity readings .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Prodrug design : Esterification of the propanoic acid group enhances membrane permeability (e.g., ethyl ester derivatives show 3× higher Caco-2 permeability) .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability in murine models (AUC increased by 60% vs. free compound) .
- Metabolic studies : Liver microsome assays identify cytochrome P450-mediated oxidation hotspots, guiding structural modifications to block metabolism .
Q. What mechanistic insights explain its inhibition of thiazolidinedione-related enzymes?
- Competitive inhibition : Kinetic assays (Lineweaver-Burk plots) show the compound binds to the active site of PPAR-γ, mimicking endogenous ligands .
- Covalent modification : The thioxo group reacts with cysteine residues in enzymes (e.g., aldose reductase), confirmed via X-ray crystallography and MALDI-TOF peptide mapping .
- Synergistic effects : Combination with metformin enhances AMPK activation in diabetic rat models (p-AMPK levels 2× higher than monotherapy) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Continuous flow reactors : Reduce reaction time (from 5 hours to 20 minutes) and improve heat transfer, achieving >90% conversion .
- Catalyst optimization : Switch from sodium acetate to piperidine for higher regioselectivity (yield increases from 48% to 72%) .
Q. What in silico tools predict off-target interactions?
- Molecular dynamics simulations : Identify potential binding to hERG channels (cardiotoxicity risk) .
- SwissADME : Predicts CYP450 interactions and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
